difference between 3-Methoxy-N-methylpropan-1-amine free base and hydrochloride salt
difference between 3-Methoxy-N-methylpropan-1-amine free base and hydrochloride salt
Topic: (Free Base vs. Hydrochloride Salt) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Comparative Analysis: Free Base vs. Hydrochloride Salt
Executive Summary
In medicinal chemistry and process development, the selection between 3-Methoxy-N-methylpropan-1-amine (Free Base) and its Hydrochloride Salt (HCl) is a critical decision point that impacts synthetic yield, storage stability, and handling safety.
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The Free Base (CAS 55612-03-8) is a volatile, flammable liquid acting as a potent nucleophile. It is the active species in alkylation and acylation reactions but suffers from oxidative instability and shelf-life limitations.
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The Hydrochloride Salt is a crystalline solid, offering superior long-term stability and precise stoichiometry for formulation. However, it is non-nucleophilic and requires in situ neutralization (liberation) to participate in covalent bond-forming reactions.
This guide provides a rigorous technical comparison, experimental protocols for interconversion, and strategic recommendations for their application in drug discovery.
Molecular Architecture & Physicochemical Divergence
The fundamental difference lies in the protonation state of the secondary amine nitrogen. This alteration dictates the phase, solubility, and reactivity profile.
Comparative Data Table
| Feature | Free Base | Hydrochloride Salt |
| Chemical Structure | ||
| CAS Number | 55612-03-8 | 55612-03-8 (salt) / Generic |
| Molecular Weight | 103.16 g/mol | ~139.62 g/mol |
| Physical State | Clear, Colorless Liquid | White to Off-White Crystalline Solid |
| Boiling/Melting Point | BP: ~121–126°C (760 mmHg) | MP: >100°C (Decomposes) |
| Density | ~0.817 g/cm³ | N/A (Solid) |
| Solubility | Miscible in DCM, THF, EtOAc, Alcohols | High in Water, MeOH; Poor in Ether/Hexane |
| pKa (Conjugate Acid) | ~10.0–10.5 (Estimated) | N/A (Already protonated) |
| Hygroscopicity | Low | Moderate to High (Desiccant required) |
| Flash Point | ~38°C (Flammable) | Non-Flammable |
Mechanistic Implications[1][2][3]
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Lattice Energy vs. Entropy: The HCl salt exists as an ionic lattice stabilized by electrostatic interactions and hydrogen bonding (
), resulting in a solid state. The free base relies on weaker dipole-dipole interactions, resulting in a liquid state with significant vapor pressure. -
Nucleophilicity: The lone pair on the free base nitrogen is available for
attack. In the HCl salt, this lone pair forms a dative bond with a proton, rendering the molecule non-nucleophilic until deprotonated.
Synthetic Utility & Reactivity Profiles
When to Use the Free Base
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Direct Nucleophilic Substitution: Ideal for reactions with alkyl halides or epoxides where adding an external base (like TEA) might cause side reactions or complicate purification.
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Reductive Amination: Can be used directly with aldehydes/ketones.
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Distillation Purification: If high purity is required, the free base can be distilled, whereas the salt must be recrystallized.
When to Use the Hydrochloride Salt
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Stoichiometric Precision: Weighing a solid salt is more accurate than pipetting a volatile liquid, crucial for small-scale library synthesis.
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Long-Term Storage: The salt resists oxidation (N-oxide formation) and absorption of atmospheric
(carbamate formation). -
Aqueous Reactions: Highly soluble in water for biological buffers or aqueous coupling conditions.
Decision Logic for Reagent Selection
Figure 1: Decision matrix for selecting between the free base and hydrochloride salt forms.
Handling, Stability & Storage Protocols
Free Base (Liquid)
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Hazards: Flammable (FP ~38°C). Corrosive to skin and eyes.[2][4] Vapor may cause respiratory irritation.[2]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Ensure tight sealing to prevent
absorption (which forms solid carbamates). -
Handling: Use in a chemical fume hood. Avoid using plastic syringes that may leach; glass syringes are preferred.
Hydrochloride Salt (Solid)
-
Hazards: Irritant.[2][4] Hygroscopic (absorbs moisture from air, leading to clumping or deliquescence).
-
Storage: Store in a desiccator or tightly sealed container at room temperature.
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Handling: Can be weighed on an open balance, but minimize exposure time to humid air.
Experimental Protocols
Protocol A: Liberation of Free Base from HCl Salt
Objective: To convert the stable salt into the reactive nucleophile for organic synthesis.
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Dissolution: Suspend 10.0 mmol of 3-Methoxy-N-methylpropan-1-amine HCl in 20 mL of Dichloromethane (DCM).
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Neutralization: Add 15 mL of 1M NaOH (aq) or saturated
. -
Extraction: Shake vigorously in a separatory funnel. The amine will partition into the DCM layer.
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Separation: Collect the organic (DCM) layer. Extract the aqueous layer twice more with 10 mL DCM.
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Drying: Combine organic layers and dry over anhydrous
or for 15 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Note: Due to volatility (BP ~126°C), avoid high vacuum or prolonged heating.
-
-
Yield: Expect a clear, colorless oil.[5]
Protocol B: Formation of Hydrochloride Salt from Free Base
Objective: To convert the liquid amine into a stable solid for storage.
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Dilution: Dissolve 10.0 mmol of 3-Methoxy-N-methylpropan-1-amine (Free Base) in 10 mL of anhydrous Diethyl Ether or 1,4-Dioxane.
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Acidification: Cool the solution to 0°C in an ice bath. Slowly add 11.0 mmol of 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring.
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Precipitation: A white precipitate should form immediately.
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Isolation: Filter the solid using a Buchner funnel.
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Washing: Wash the filter cake with cold Ether to remove excess acid and impurities.
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Drying: Dry the solid under high vacuum to remove trace solvents.
Workflow Visualization: Salt-to-Base Conversion
Figure 2: Workflow for the "Free-Basing" of 3-Methoxy-N-methylpropan-1-amine.
References
-
Sigma-Aldrich. 3-Methoxy-N-methylpropan-1-amine Product Page. (Accessed 2026).[6] Link
-
PubChem. Compound Summary: 3-Methoxy-N-methylpropan-1-amine. National Library of Medicine. Link
-
ChemicalBook. 3-Methoxy-N-methylpropan-1-amine Properties and Safety. Link
-
Bld Pharm. Safety Data Sheet: 3-Methoxy-N-methylpropan-1-amine. Link
-
Merck Research Laboratories. Discovery of MK-2461: A New Class of c-Met Inhibitors. (Synthesis referencing 3-methoxy-N-methylpropan-1-amine as starting material).[7][3][8] Link
Sources
- 1. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-(3-Methoxy-2-methylphenyl)-N-methylpropan-2-amine | C12H19NO | CID 91693755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1408076-16-3|N-Methyl-1-(oxetan-3-yl)methanamine|BLD Pharm [bldpharm.com]
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